L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine
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Overview
Description
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an alanyl group, a benzyloxy group, and a methylated serine residue, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Coupling reaction: The protected L-alanine is coupled with N-methyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired peptide bond.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the peptide backbone can interact with protein surfaces, affecting protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide: A similar compound with a different peptide sequence and functional groups.
N-Benzyloxycarbonyl-L-proline: Another compound with a benzyloxy group and a different amino acid backbone.
Uniqueness
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine is unique due to its specific combination of functional groups and peptide sequence, which confer distinct chemical and biological properties
Properties
CAS No. |
921934-64-7 |
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Molecular Formula |
C18H24N2O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(4-oxo-4-phenylmethoxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C18H24N2O7/c1-12(19)17(23)20(2)14(18(24)25)11-27-16(22)9-8-15(21)26-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,19H2,1-2H3,(H,24,25)/t12-,14-/m0/s1 |
InChI Key |
HVURQWMPZRYKJP-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@@H](COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N(C)C(COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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